molecular formula C20H25BrN2O3 B283352 2-[2-bromo-6-methoxy-4-[(2-methylpropylamino)methyl]phenoxy]-N-phenylacetamide

2-[2-bromo-6-methoxy-4-[(2-methylpropylamino)methyl]phenoxy]-N-phenylacetamide

Cat. No. B283352
M. Wt: 421.3 g/mol
InChI Key: BBWAIRYNJKNJHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-bromo-6-methoxy-4-[(2-methylpropylamino)methyl]phenoxy]-N-phenylacetamide, also known as BR-4628, is a chemical compound that has been widely studied in the field of medicinal chemistry. It belongs to the class of phenylacetamide derivatives and has been found to have potential therapeutic applications in the treatment of various diseases.

Mechanism of Action

2-[2-bromo-6-methoxy-4-[(2-methylpropylamino)methyl]phenoxy]-N-phenylacetamide exerts its pharmacological effects through the inhibition of various enzymes and signaling pathways involved in disease progression. It has been found to inhibit the activity of protein kinase C (PKC), which is involved in cell proliferation and survival. It also inhibits the activity of matrix metalloproteinases (MMPs), which are involved in tumor invasion and metastasis.
Biochemical and Physiological Effects
2-[2-bromo-6-methoxy-4-[(2-methylpropylamino)methyl]phenoxy]-N-phenylacetamide has been found to exhibit potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-1β. It also inhibits the activity of cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins, leading to the reduction of pain and inflammation.

Advantages and Limitations for Lab Experiments

2-[2-bromo-6-methoxy-4-[(2-methylpropylamino)methyl]phenoxy]-N-phenylacetamide has several advantages as a research tool, including its potent pharmacological effects and its ability to inhibit multiple targets involved in disease progression. However, its limitations include its low solubility and stability, which can make it difficult to use in certain experimental settings.

Future Directions

There are several future directions for the research on 2-[2-bromo-6-methoxy-4-[(2-methylpropylamino)methyl]phenoxy]-N-phenylacetamide, including the development of more potent and selective analogs, the investigation of its potential use in combination with other drugs, and the exploration of its therapeutic potential in other diseases such as cardiovascular disease and diabetes.
In conclusion, 2-[2-bromo-6-methoxy-4-[(2-methylpropylamino)methyl]phenoxy]-N-phenylacetamide is a promising chemical compound with potential therapeutic applications in the treatment of various diseases. Its potent pharmacological effects and multiple targets make it an attractive research tool for the development of new drugs and therapies. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.

Synthesis Methods

The synthesis of 2-[2-bromo-6-methoxy-4-[(2-methylpropylamino)methyl]phenoxy]-N-phenylacetamide involves the reaction of 2-bromo-6-methoxy-4-nitrophenol with N-phenylacetamide in the presence of a reducing agent such as zinc powder. The resulting intermediate is then reacted with N-tert-butyl-N-methylglycine to obtain the final product.

Scientific Research Applications

2-[2-bromo-6-methoxy-4-[(2-methylpropylamino)methyl]phenoxy]-N-phenylacetamide has been extensively studied for its potential therapeutic applications in the treatment of various diseases such as cancer, inflammation, and neurological disorders. It has been found to exhibit potent anti-inflammatory, anti-tumor, and anti-angiogenic activities.

properties

Molecular Formula

C20H25BrN2O3

Molecular Weight

421.3 g/mol

IUPAC Name

2-[2-bromo-6-methoxy-4-[(2-methylpropylamino)methyl]phenoxy]-N-phenylacetamide

InChI

InChI=1S/C20H25BrN2O3/c1-14(2)11-22-12-15-9-17(21)20(18(10-15)25-3)26-13-19(24)23-16-7-5-4-6-8-16/h4-10,14,22H,11-13H2,1-3H3,(H,23,24)

InChI Key

BBWAIRYNJKNJHD-UHFFFAOYSA-N

SMILES

CC(C)CNCC1=CC(=C(C(=C1)Br)OCC(=O)NC2=CC=CC=C2)OC

Canonical SMILES

CC(C)CNCC1=CC(=C(C(=C1)Br)OCC(=O)NC2=CC=CC=C2)OC

Origin of Product

United States

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